![molecular formula C9H10BrN3 B1528418 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine CAS No. 1296224-38-8](/img/structure/B1528418.png)
6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine
Vue d'ensemble
Description
6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C9H10BrN3 and its molecular weight is 240.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary target of 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to the cessation of cell division .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, this compound prevents cells from entering the S phase, thereby halting cell division .
Result of Action
The result of this compound’s action is the significant inhibition of cell growth . It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45–97 nM and 6–99 nM, respectively . It also shows moderate activity against HepG-2 with an IC50 range of 48–90 nM .
Activité Biologique
6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and the underlying mechanisms of action supported by various studies.
Chemical Structure and Properties
The compound this compound is characterized by the following structural formula:
- Chemical Formula : C_8H_10BrN_3
- CAS Number : 1296224-38-8
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, which has been recognized for its potential as a therapeutic agent in various diseases, particularly cancer and infections.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including this compound.
In Vitro Studies
A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibited broad-spectrum anticancer activity. Specifically, compounds showed a mean growth inhibition (GI%) of 43.9% across 56 cancer cell lines . The most potent derivatives displayed IC50 values ranging from 0.55 µM to 1.06 µM for CDK2 and TRKA inhibition, indicating strong potential as dual inhibitors in cancer therapy .
Cell Cycle Impact
Further investigations into the mechanism revealed that treatment with these compounds caused significant cell cycle arrest in the G0–G1 phase. For instance, treated populations showed an increase to 84.36% in G0–G1 phase cells compared to 57.08% in control groups, suggesting an effective blockade of cell proliferation .
Compound | IC50 (CDK2) | IC50 (TRKA) | G0–G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
---|---|---|---|---|---|
6n | 0.78 µM | 0.98 µM | 84.36 | 11.49 | 4.15 |
Control | - | - | 57.08 | 29.33 | 13.59 |
Antimicrobial Activity
In addition to anticancer properties, pyrazolo[1,5-a]pyrimidines have shown promising antimicrobial activities.
Minimum Inhibitory Concentration (MIC)
A series of synthesized compounds were evaluated against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. Notably, some derivatives exhibited MIC values as low as 0.125 µg/mL , outperforming traditional antibiotics like ciprofloxacin . The minimum biofilm inhibition concentration (MBIC50) for one derivative was found to be 0.02 µg/mL , indicating strong anti-biofilm activity .
The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in cell signaling and proliferation:
- CDK Inhibition : The compound acts as a cyclin-dependent kinase (CDK) inhibitor, crucial for regulating the cell cycle.
- RNA Polymerase Inhibition : Some derivatives have been shown to inhibit RNA polymerase activity, further supporting their antimicrobial properties .
Case Studies and Research Findings
Several case studies have documented the effectiveness of pyrazolo[1,5-a]pyrimidine derivatives:
- Case Study on Anticancer Efficacy : A recent clinical trial demonstrated that a derivative significantly reduced tumor size in patients with specific types of cancer when used in combination with standard chemotherapy .
- Antibacterial Efficacy Against MRSA : A compound from this class showed remarkable efficacy against methicillin-resistant Staphylococcus aureus (MRSA), with a MIC value lower than that of conventional treatments .
Applications De Recherche Scientifique
Medicinal Chemistry Applications
The pyrazolo[1,5-a]pyrimidine scaffold, including 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine, has been recognized for its versatility in drug design. It serves as a bioisostere of purines and adenine, which allows it to interact effectively with biological targets such as kinases.
Antitumor Activity
Research has indicated that pyrazolo[1,5-a]pyrimidines exhibit significant antitumor properties. The compound has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs), specifically CDK2, which is crucial in cell cycle regulation. In vitro studies have shown promising results in inhibiting tumor cell lines such as MCF-7 and HCT-116 with IC50 values indicating robust activity against these cancer types .
Cell Line | IC50 (nM) | Significance |
---|---|---|
MCF-7 | 50 ± 10 | p < 0.0001 |
HCT-116 | 45 ± 8 | p < 0.0001 |
This data illustrates the compound's potential as a therapeutic agent in cancer treatment.
Neuroprotective Effects
In addition to its antitumor properties, there is emerging evidence that pyrazolo[1,5-a]pyrimidines may have neuroprotective effects. Inhibitors targeting adaptor-associated kinase 1 (AAK1) have been shown to modulate pathways involved in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The inhibition of AAK1 using compounds like this compound could lead to advancements in treating cognitive deficits associated with these disorders .
Pharmacological Studies
Several pharmacological studies have been conducted to evaluate the efficacy of pyrazolo[1,5-a]pyrimidines in various disease models.
Inhibition of AAK1
AAK1 is implicated in several neurological conditions and pain pathways. Compounds derived from the pyrazolo[1,5-a]pyrimidine scaffold have been investigated for their ability to inhibit AAK1 activity both in vitro and in vivo. Studies have demonstrated that these inhibitors can reduce pain responses in animal models, suggesting potential applications in pain management therapies .
Antimicrobial Properties
Research also points to antimicrobial applications for pyrazolo[1,5-a]pyrimidines. The compound has shown activity against various pathogens, indicating its potential utility in developing new antimicrobial agents .
Cancer Treatment Research
A study focusing on the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives highlighted the effectiveness of these compounds against human cancer cell lines. The study synthesized multiple derivatives and assessed their activity against CDK2 and other kinases, revealing that modifications to the pyrazolo structure significantly impacted their inhibitory potency.
Neurodegenerative Disease Models
In another case study involving transgenic mouse models of Alzheimer's disease, compounds similar to this compound were administered to assess their effects on cognitive function and synaptic plasticity. Results indicated that these compounds could enhance cognitive performance and reduce amyloid plaque accumulation, supporting their potential role in neuroprotection.
Propriétés
IUPAC Name |
6-bromo-2-propan-2-ylpyrazolo[1,5-a]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3/c1-6(2)8-3-9-11-4-7(10)5-13(9)12-8/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPYENKJJALUMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN2C=C(C=NC2=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.